The synthesis of Sch 21420 (sulfate) involves several key steps:
These methods are crucial as they ensure the compound retains its antibacterial efficacy while minimizing impurities .
The synthesis typically requires controlled conditions to optimize yield and purity. The use of sodium cyanoborohydride is particularly notable due to its ability to selectively reduce certain functional groups without affecting others, which is essential for maintaining the integrity of the aminoglycoside structure .
The molecular structure of Sch 21420 (sulfate) can be represented by its chemical formula, which includes multiple hydroxyl and amino groups characteristic of aminoglycosides. This structure is crucial for its interaction with bacterial ribosomes.
The sulfate group enhances solubility and stability, contributing to its pharmacological profile .
Sch 21420 (sulfate) undergoes various chemical reactions typical of aminoglycosides:
Understanding these reactions is essential for optimizing formulation strategies in pharmaceutical applications. Stability studies often focus on how environmental factors like pH and temperature affect the compound's integrity .
Sch 21420 (sulfate) exerts its antibacterial effects primarily through:
The effectiveness against resistant strains stems from this mechanism, as it can circumvent some resistance mechanisms that affect other antibiotics .
These properties are critical for formulation development and ensuring proper administration routes .
Sch 21420 (sulfate) has several scientific uses:
Its role in combating antibiotic resistance highlights its importance in modern medicine .
Sch 21420, chemically identified as isepamicin sulfate, is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B1. It demonstrates broad-spectrum activity against Gram-negative pathogens and select Gram-positive bacteria, distinguishing itself through enhanced stability against specific aminoglycoside-modifying enzymes. Its mechanism involves irreversible binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and exhibiting concentration-dependent bactericidal effects [1].
Sch 21420 exhibits clinically significant activity against Gram-negative pathogens exhibiting resistance to older aminoglycosides. Crucially, it retains potency against strains producing type I 6'-acetyltransferase (AAC(6')-I), an enzyme that commonly inactivates amikacin, gentamicin, and tobramycin. In vitro susceptibility testing demonstrates that Sch 21420 maintains low minimum inhibitory concentrations (MICs) against many Enterobacteriaceae isolates resistant to amikacin and other aminoglycosides, including certain Pseudomonas aeruginosa strains. This resistance profile stems from Sch 21420's chemical structure, specifically modifications at the 6' position, hindering acetylation by prevalent AAC enzymes [1] [2].
Table 1: Comparative In Vitro Activity of Sch 21420 Against Aminoglycoside-Resistant Pathogens
Bacterial Group/Pathogen | Comparative Activity of Sch 21420 | Reference Strain/Resistance Mechanism Context |
---|---|---|
Staphylococcus aureus | Activity comparable to Gentamicin, Sisomicin, Netilmicin, Tobramycin; greater than Amikacin/Kanamycin | Gentamicin-resistant strains tested |
Enterobacteriaceae (Most genera) | Activity comparable to Gentamicin, Sisomicin, Netilmicin, Tobramycin; greater than Amikacin/Kanamycin | Strains resistant to Amikacin/Gentamicin |
Proteus rettgeri | More active than Gentamicin/Sisomicin/Netilmicin/Tobramycin; comparable to Amikacin | Often inherently more resistant to multiple aminoglycosides |
Providencia stuartii | More active than Gentamicin/Sisomicin/Netilmicin/Tobramycin; comparable to Amikacin | Known for high-level aminoglycoside resistance |
Pseudomonas aeruginosa | Less active than Sch 22591 (5-episisomicin) or Tobramycin; comparable to Gentamicin | Variable resistance patterns |
Proteus mirabilis | Less active than Gentamicin/Sisomicin/Netilmicin/Tobramycin | |
Proteus morganii | Less active than Gentamicin/Sisomicin/Netilmicin/Tobramycin | |
Non-fermenting Gram-negative bacilli | Generally less active than Sch 22591; variable compared to other aminoglycosides | Often intrinsically resistant |
Data synthesized from comparative broth dilution tests against clinical isolates [2].
Sch 21420 demonstrates potent activity against members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Serratia marcescens, and Citrobacter spp. Its efficacy against Staphylococcus aureus, including methicillin-susceptible strains (MSSA), is comparable to gentamicin, sisomicin, netilmicin, and tobramycin, and superior to amikacin or kanamycin. Notably, Sch 21420 and amikacin exhibit enhanced activity against specific intrinsically resistant genera within the Enterobacteriaceae, such as Proteus rettgeri and Providencia stuartii, compared to other aminoglycosides. However, its activity against Pseudomonas aeruginosa is generally less potent than tobramycin or its structural analog Sch 22591 (5-episisomicin), though comparable to gentamicin [1] [2].
A significant limitation of Sch 21420's spectrum is its lack of clinically useful activity against obligate anaerobic bacteria and many Gram-positive cocci beyond Staphylococci. Bacteroides, Clostridia, and other anaerobes are uniformly resistant. Furthermore, Streptococci (including Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococci) and Neisseriaceae (like Neisseria gonorrhoeae) exhibit high levels of intrinsic resistance. This resistance pattern is consistent across the aminoglycoside class and stems from factors including poor drug uptake under anaerobic conditions or in these specific bacterial groups, and potentially the presence of specific ribosomal modifications or inactivating enzymes [1] [2].
Sch 21420 exerts bactericidal activity primarily through irreversible binding to the 16S rRNA within the 30S ribosomal subunit, disrupting the initiation complex and causing misreading of mRNA, leading to the production of non-functional or toxic peptides and ultimately bacterial cell death. Its killing kinetics are characteristically concentration-dependent. Studies demonstrate that higher peak concentrations relative to the pathogen's MIC result in faster and more extensive bacterial killing. Maximizing the ratio of peak drug concentration to MIC (C~max~/MIC) is therefore critical for optimizing its efficacy in vivo. This pharmacodynamic property supports dosing strategies involving once- or twice-daily administration to achieve high peak serum concentrations [1] [4].
Table 2: Factors Influencing Sch 21420 Post-Antibiotic Effect (PAE)
Factor | Impact on PAE Duration | Clinical Implication |
---|---|---|
Antibiotic Concentration | Longer PAE with higher C~max~ (e.g., 4x MIC vs. 2x MIC) | Supports high-dose, once-daily dosing to maximize PAE |
Exposure Duration | Generally minimal impact beyond brief exposure (e.g., 1-2 hours) | Short infusions sufficient to induce PAE; prolonged exposure not necessary |
Bacterial Species | Longer PAE against Gram-negative rods vs. Gram-positive cocci | Dosing intervals can be extended longer for Gram-negative infections |
Growth Phase | Longer PAE against actively dividing bacteria | Most relevant in active infection sites |
Inoculum Size | May be reduced with very high inoculum | Importance of source control in high-burden infections |
Synergy between Sch 21420 and β-lactam antibiotics, particularly penicillin G (benzylpenicillin) or ampicillin, has been demonstrated in vitro against specific challenging pathogens, most notably Enterococci. This synergy is crucial for treating serious enterococcal infections like endocarditis. Studies show that penicillin G combined with Sch 21420 results in bactericidal synergy against Enterococci, including strains exhibiting high-level resistance to streptomycin (HLRS) and kanamycin (HLKR). However, synergy with Sch 21420 (at concentrations like 25 µg/mL) is typically not observed against Enterococci exhibiting high-level resistance to kanamycin (HLKR). This pattern mirrors the synergy seen with penicillin/kanamycin combinations and contrasts with the broader synergy profile of penicillin/gentamicin, which often works against HLKR strains. The mechanism underlying synergy involves the β-lactam weakening the cell wall, thereby facilitating significantly increased uptake of the aminoglycoside (Sch 21420) into the bacterial cell, where it can effectively reach its ribosomal target. This enhanced uptake overcomes the low-level intrinsic resistance Enterococci possess against aminoglycosides alone. Against multidrug-resistant Gram-negative pathogens, synergistic combinations involving Sch 21420 and extended-spectrum β-lactams (like piperacillin or ceftazidime) or carbapenems have been explored, showing potential in vitro, particularly against strains with challenging resistance profiles like Pseudomonas aeruginosa or ESBL-producing Enterobacteriaceae, although robust clinical outcome data is less extensive than for enterococcal synergy [2] [4] [8]. The effectiveness of synergy is highly dependent on the specific resistance mechanisms present in the bacterial strain.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3